(3R,4R)-3,4-DIHYDROXY-L-PROLINE
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Overview
Description
(2S,3R,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid is a chiral amino acid derivative with significant biological and chemical importance
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials and stereoselective reactions. One common method is the asymmetric synthesis starting from a chiral precursor, followed by a series of chemical transformations to introduce the hydroxyl and carboxyl groups in the desired stereochemistry.
Industrial Production Methods: Industrial production of this compound may involve large-scale asymmetric synthesis using chiral catalysts or biocatalysts to ensure high enantioselectivity. The process may include steps such as protection and deprotection of functional groups, selective oxidation, and purification through crystallization or chromatography.
Types of Reactions:
Oxidation: The hydroxyl groups in (2S,3R,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The carboxyl group can be reduced to an alcohol or an aldehyde under appropriate conditions.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents such as halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride or tosyl chloride.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halides or sulfonates.
Scientific Research Applications
(2S,3R,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme catalysis and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S,3R,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It may participate in biochemical pathways by acting as a substrate or inhibitor, influencing various physiological processes.
Comparison with Similar Compounds
- (2S,3R,4R)-3,4-dihydroxybutanoic acid
- (2S,3R,4R)-3,4-dihydroxyhexanoic acid
Comparison: Compared to other similar compounds, (2S,3R,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid is unique due to its pyrrolidine ring structure, which imparts distinct chemical and biological properties. Its specific stereochemistry enhances its utility in chiral synthesis and its potential as a therapeutic agent.
Properties
CAS No. |
103366-25-2 |
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Molecular Formula |
C5H9NO4 |
Molecular Weight |
147.13 g/mol |
IUPAC Name |
(2S,3R,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO4/c7-2-1-6-3(4(2)8)5(9)10/h2-4,6-8H,1H2,(H,9,10)/t2-,3+,4+/m1/s1 |
InChI Key |
HWNGLKPRXKKTPK-UZBSEBFBSA-N |
SMILES |
C1C(C(C(N1)C(=O)O)O)O |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](N1)C(=O)O)O)O |
Canonical SMILES |
C1C(C(C(N1)C(=O)O)O)O |
Synonyms |
D-Proline, 3,4-dihydroxy-, (3S,4S)-rel- (9CI) |
Origin of Product |
United States |
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